6-(4-Methylphenyl)oxan-2-ol
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Overview
Description
6-(4-Methylphenyl)oxan-2-ol is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound features a 4-methylphenyl group attached to the oxane ring, making it a derivative of oxan-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)oxan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with 2-oxanone under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-methylphenyl-substituted oxiranes. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxane ring into more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-(4-methylphenyl)oxan-2-one, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
6-(4-Methylphenyl)oxan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)oxan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-oxan-2-ol: Similar structure but lacks the methyl group on the phenyl ring.
6-(4-Methoxyphenyl)oxan-2-ol: Contains a methoxy group instead of a methyl group on the phenyl ring.
6-(4-Chlorophenyl)oxan-2-ol: Features a chlorine atom on the phenyl ring.
Uniqueness
6-(4-Methylphenyl)oxan-2-ol is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs, making it a compound of interest in various research fields.
Properties
CAS No. |
675877-53-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
6-(4-methylphenyl)oxan-2-ol |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h5-8,11-13H,2-4H2,1H3 |
InChI Key |
XZVOEABNHPGYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC(O2)O |
Origin of Product |
United States |
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